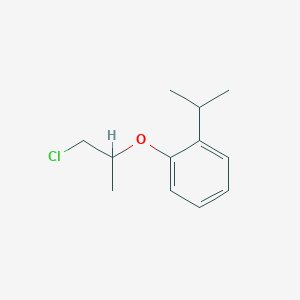

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Properties

Oxadiazoles in Medicinal Chemistry : Oxadiazoles, featuring a five-membered heteroaromatic ring, are explored for bioisosteric replacements of ester and amide functionalities, hinting at a context where compounds like 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene could serve as intermediates or analogs in designing druglike molecules (Boström et al., 2012).

Ring-opening Dichlorination : The study explores the dichlorination of donor-acceptor cyclopropanes, indicating potential pathways for functionalizing compounds similar to 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene, showcasing synthetic versatility (Garve et al., 2014).

Material Science and Chemistry

Liquid Crystal Behaviour : Research on the liquid crystal behavior of certain mixtures highlights the structural importance of compounds bearing phenyl and oxy groups, potentially including analogs of 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene, in developing materials with specific optical properties (Paterson et al., 2015).

Borabenzene Adducts Formation : A study on borabenzene complexes highlights the importance of compounds with chloro and isopropyl groups in forming ligand complexes, suggesting a possible area of application for 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene or its derivatives in organometallic chemistry (Légaré et al., 2014).

Environmental Chemistry

C-H Oxygenation in Polypropylene : The study on the oxygenation of side-chain methyl groups in polypropylene with chlorine dioxide presents a relevant chemical reaction that could involve compounds similar to 1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene, indicating its potential role in material modification or environmental chemistry applications (Ohkubo et al., 2019).

properties

IUPAC Name |

1-(1-chloropropan-2-yloxy)-2-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOHIUOFNJSRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Chloropropan-2-yl)oxy)-2-isopropylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2763853.png)

![3-Bromo-4-{[(4-chlorophenyl)sulfonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2763855.png)

![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2763856.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2763857.png)

![N-(4-acetylphenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2763861.png)

![N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2763862.png)

![N-Ethyl-N-[2-oxo-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]ethyl]prop-2-enamide](/img/structure/B2763863.png)